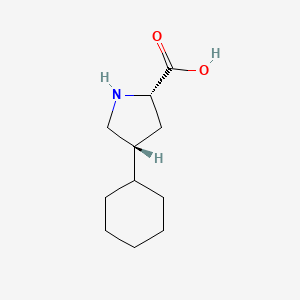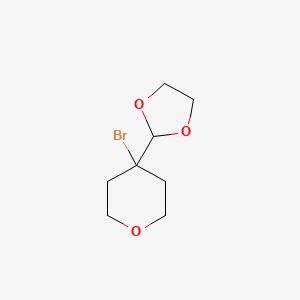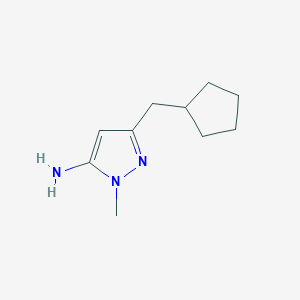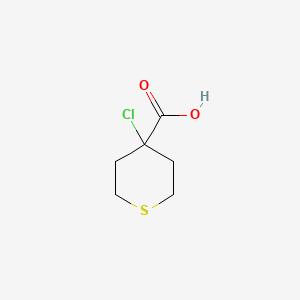
5-Amino-3-bromo-1-(2-cyclopropylethyl)-1,2-dihydropyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-3-bromo-1-(2-cyclopropylethyl)-1,2-dihydropyridin-2-one is a unique pyridine derivative with a molecular weight of 257.13 g/mol. This compound is known for its distinctive reactivity and selectivity, making it a valuable asset in various chemical endeavors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, utilizing advanced techniques to maintain consistency and efficiency. The use of high-purity reagents and controlled reaction environments is crucial to achieving the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-3-bromo-1-(2-cyclopropylethyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of the bromine atom to form different derivatives.
Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction outcomes.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
5-Amino-3-bromo-1-(2-cyclopropylethyl)-1,2-dihydropyridin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Amino-3-bromo-1-(2-cyclopropylethyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Amino-3-bromo-1-(2-cyclopropylethyl)pyridin-2-one
- 5-Amino-3-bromo-1-(2-cyclopropylethyl)-1,2-dihydropyridin-2-one
Uniqueness
Compared to similar compounds, this compound stands out due to its specific reactivity and selectivity. Its unique combination of functional groups and structural features makes it a versatile compound with diverse applications in various fields .
Eigenschaften
Molekularformel |
C10H13BrN2O |
|---|---|
Molekulargewicht |
257.13 g/mol |
IUPAC-Name |
5-amino-3-bromo-1-(2-cyclopropylethyl)pyridin-2-one |
InChI |
InChI=1S/C10H13BrN2O/c11-9-5-8(12)6-13(10(9)14)4-3-7-1-2-7/h5-7H,1-4,12H2 |
InChI-Schlüssel |
SEQAOPIJJWFULV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CCN2C=C(C=C(C2=O)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(Thian-3-yl)amino]cyclohexan-1-ol](/img/structure/B13320479.png)




![Methyl 5-bromobicyclo[3.2.2]nonane-1-carboxylate](/img/structure/B13320508.png)






![6-(tert-Butoxycarbonyl)-2-oxo-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B13320557.png)
